molecular formula C9H10N2O4 B1347183 1,2,5-Trimethyl-3,4-dinitrobenzene CAS No. 71261-13-7

1,2,5-Trimethyl-3,4-dinitrobenzene

Cat. No.: B1347183
CAS No.: 71261-13-7
M. Wt: 210.19 g/mol
InChI Key: QKPVCVOSLXWZPB-UHFFFAOYSA-N
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Description

Historical Context of Nitro-Substituted Aromatic Compounds

The development of nitroaromatic chemistry traces its origins to the early nineteenth century, when foundational discoveries established the framework for understanding these important compounds. Nitrobenzene, the simplest aromatic nitro compound, was first synthesized in 1834 by German chemist Eilhardt Mitscherlich, who treated benzene with fuming nitric acid. This pioneering work established the fundamental nitration reaction that would become central to aromatic chemistry and industrial chemical production. The nitration process involves the formation of nitronium ions through a mixed-acid reaction of sulfuric and nitric acids, followed by electrophilic aromatic substitution.

The historical significance of nitroaromatic compounds extends beyond their synthetic importance to encompass their role in the development of modern organic chemistry theory. Early researchers discovered that nitroaromatic compounds are relatively rare in nature and have been introduced into the environment mainly through human activities. The vast majority of these compounds are synthetic, although several biologically produced nitroaromatic compounds have been identified from various bacteria, fungi, and plants. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds resistant to oxidative degradation and contributes to their persistence in environmental systems.

Industrial applications of nitroaromatic compounds emerged throughout the nineteenth and twentieth centuries, with these materials becoming essential feedstocks for diverse chemical manufacturing processes. Nitroaromatic compounds serve as precursors for the synthesis of dyes, polymers, pesticides, explosives, and pharmaceuticals. The production of aromatic amines through catalytic reduction of nitroaromatic compounds became one of the largest industrial applications, with aniline production from nitrobenzene reaching approximately 3 million tons worldwide by 2003. This industrial importance drove continued research into nitration methodologies and the development of new polysubstituted nitroaromatic compounds with specialized properties.

The evolution of nitration chemistry has encompassed both traditional mixed-acid methods and modern synthetic approaches. Traditional nitration employs mixed acid consisting of nitric acid and sulfuric acid, which generates nitronium ions for electrophilic aromatic substitution. More recent developments include transition metal-catalyzed nitration methods, solvent-free microwave-aided nitration, and enzyme-catalyzed approaches that offer improved selectivity and reduced environmental impact. These advances have enabled the synthesis of increasingly complex polysubstituted nitroaromatic compounds, including molecules like this compound that feature multiple functional groups with complementary electronic effects.

Structural Uniqueness of this compound

The molecular structure of this compound presents a remarkable example of how substitution patterns influence the electronic and steric properties of aromatic compounds. This compound features a benzene ring bearing three methyl groups at positions 1, 2, and 5, along with two nitro groups at the adjacent 3 and 4 positions. The molecular formula C₉H₁₀N₂O₄ and molecular weight of 210.19 g/mol reflect the presence of these multiple substituents, creating a highly functionalized aromatic system with complex electronic interactions.

The electronic structure of this compound is dominated by the opposing effects of electron-donating methyl groups and electron-withdrawing nitro groups. The nitro group exhibits strong electronegativity stemming from the combined action of two electron-deficient oxygen atoms bonded to a partially positive nitrogen atom. When attached to a benzene ring, the nitro group delocalizes π-electrons of the ring to satisfy its charge deficiency, creating partially positive charges at ortho and para positions that act to repel electrophiles. In contrast, the methyl groups act as electron-donating substituents through both inductive and hyperconjugative effects, increasing electron density on the aromatic ring.

The substitution pattern in this compound creates unique steric and electronic environments that distinguish it from related compounds. Unlike symmetrical derivatives such as 1,3,5-trimethyl-2,4-dinitrobenzene (dinitromesitylene), which exhibits a more regular substitution pattern, the this compound isomer displays asymmetric substitution that results in distinct chemical environments for different positions on the benzene ring. The adjacent placement of the two nitro groups at positions 3 and 4 creates a particularly electron-deficient region of the molecule, while the methyl groups provide electron density to balance these effects.

The three-dimensional structure of this compound reflects the planar nature typical of nitroaromatic compounds, as confirmed by crystallographic studies of related nitrobenzene derivatives. The nitro groups maintain their characteristic planar geometry, allowing for optimal π-electron delocalization with the aromatic ring system. However, the presence of multiple methyl substituents introduces steric considerations that may influence molecular conformation and intermolecular interactions. The compound's structural parameters can be compared to those of the related 2,4-dinitromesitylene isomer, which crystallizes in the orthorhombic space group P 21 21 21 with specific lattice parameters.

Significance in Contemporary Organic Chemistry Research

The study of this compound and related polysubstituted nitroaromatic compounds holds considerable importance in contemporary organic chemistry research, particularly in understanding the fundamental principles governing aromatic substitution reactions and electronic effects in complex molecular systems. Modern research approaches have revealed new insights into the reactivity patterns and synthetic applications of highly substituted nitroaromatic compounds, challenging traditional assumptions about the behavior of these systems under various reaction conditions.

Recent advances in nitration methodology have demonstrated the potential for controlled synthesis of polysubstituted nitroaromatic compounds through innovative catalytic approaches. Research has shown that enzyme-catalyzed nitration using bacterial cytochrome P450 enzymes can provide highly selective direct aromatic nitration under mild conditions, offering an environmentally friendly alternative to traditional mixed-acid methods. These biocatalytic approaches have opened new possibilities for synthesizing complex nitroaromatic compounds with precise control over regioselectivity and functional group tolerance.

Contemporary research has also focused on understanding the electronic effects in polysubstituted aromatic systems through advanced computational and spectroscopic methods. Studies of compounds like this compound provide valuable insights into how multiple substituents interact to influence molecular properties such as electron density distribution, frontier orbital energies, and chemical reactivity. These investigations contribute to the development of predictive models for aromatic substitution reactions and help guide the design of new synthetic methodologies.

The environmental significance of nitroaromatic compounds has become an important area of research, with studies examining their fate and transformation in natural systems. Research has revealed that microorganisms in contaminated environments have rapidly adapted to the presence of nitroaromatic compounds by evolving new biodegradation pathways. Understanding the structural features that influence biodegradation rates and pathways has become crucial for assessing the environmental impact of industrial nitroaromatic compounds and developing strategies for remediation of contaminated sites.

Properties

CAS No.

71261-13-7

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

1,2,5-trimethyl-3,4-dinitrobenzene

InChI

InChI=1S/C9H10N2O4/c1-5-4-6(2)8(10(12)13)9(7(5)3)11(14)15/h4H,1-3H3

InChI Key

QKPVCVOSLXWZPB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-])C

Other CAS No.

71261-13-7

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Computational Insights

  • Density Functional Theory (DFT) :
    • Becke’s hybrid functional () and Lee-Yang-Parr correlation methods () could predict the electronic structure of this compound, highlighting charge distribution and nitro group polarization .

Preparation Methods

Reagents and Conditions

  • Mixed Acid System: A mixture of concentrated sulfuric acid and fuming nitric acid is used as the nitrating agent. The weight ratio of sulfuric acid to nitric acid typically ranges from 75:25 to 87:13, depending on the desired reaction rate and selectivity.
  • Temperature Control: The nitration is conducted under controlled temperatures, generally between 20°C and 95°C. The reaction often proceeds in two stages:
    • Initial dropwise addition of the nitrating mixture to mesitylene at a lower temperature (20–55°C) over 30–35 minutes.
    • Subsequent warming to 90–95°C for 30–35 minutes to complete the nitration.
  • Reaction Time: Total nitration time is approximately 60–70 minutes, including the addition and heating phases.

Procedure

  • Mesitylene is placed in a cooled nitration vessel equipped with agitation and temperature control.
  • The mixed acid nitrating agent is added dropwise to the mesitylene under stirring.
  • After the addition, the mixture is heated to the target temperature to ensure complete nitration.
  • Upon completion, the reaction mixture is allowed to stand for phase separation.
  • The organic layer containing the dinitro product is separated, neutralized, and washed with water and mild alkali to remove residual acids and impurities.

Product Isolation

  • The organic phase is washed multiple times with water to remove acid residues.
  • Neutralization with mild alkali (e.g., sodium bicarbonate) is performed to ensure removal of acidic impurities.
  • The product, this compound, is isolated as a yellow crystalline solid after drying.

Purification

  • The crude dinitrobenzene product can be recrystallized from organic solvents such as ethyl acetate or dichloromethane to improve purity and obtain well-defined crystals suitable for further use or analysis.
  • Recrystallization conditions typically involve dissolving the crude product in the solvent at elevated temperature followed by slow cooling to room temperature.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material Mesitylene (1,3,5-trimethylbenzene) Purity affects nitration selectivity
Nitrating agent Mixed acid (H2SO4:HNO3) Weight ratio 75:25 to 87:13
Temperature (initial) 20–55°C Controlled dropwise addition phase
Temperature (heating) 90–95°C Completion of nitration
Reaction time 60–70 minutes Includes addition and heating phases
Work-up Neutralization, washing with water and alkali Removes acid residues
Purification solvent Ethyl acetate, dichloromethane For recrystallization
Product appearance Yellow crystalline solid Stable, low water solubility

Research Findings and Industrial Relevance

  • The nitration of mesitylene under mixed acid conditions is well-established, yielding high purity dinitro derivatives with yields often exceeding 90% after purification.
  • The process benefits from careful temperature control to avoid over-nitration or formation of undesired isomers.
  • The use of spent acid from previous nitration batches can be recycled to improve process economy and reduce waste.
  • The product serves as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives, necessitating high purity and reproducibility in preparation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2,5-Trimethyl-3,4-dinitrobenzene, and how can its purity be validated?

  • Methodology : Synthesis typically involves nitration and methylation steps. For example, nitration of trimethylbenzene precursors (e.g., 1,2,5-trimethylbenzene) using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization.
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1H^1H-/13C^{13}C-NMR. Compare spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodology : Use hybrid DFT functionals (e.g., B3LYP) to calculate HOMO/LUMO energies, electrostatic potential maps, and nitro group charge distribution. Basis sets like 6-311++G(d,p) are recommended for accuracy. Validate against experimental UV-Vis spectra (e.g., λmax in ethanol) and compare with analogous dinitrotoluenes (e.g., 3,4-dinitrotoluene) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in toxicity data for nitroaromatic compounds like this compound?

  • Methodology :

  • In vitro assays : Test metabolic activation pathways using liver microsomes (e.g., rat S9 fraction) to identify reactive intermediates (e.g., nitroso derivatives).

Q. How does the steric and electronic environment influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology :

  • Kinetic studies : Monitor reaction rates with nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents (DMSO, DMF) using UV-Vis or 1H^1H-NMR.
  • DFT analysis : Calculate activation energies for nitro group displacement, emphasizing the role of methyl group steric hindrance and electron-withdrawing effects .
  • Comparative studies : Benchmark against less-substituted analogs (e.g., 3,4-dinitrotoluene) to isolate steric contributions .

Q. What analytical techniques are optimal for detecting weak π–π interactions in supramolecular complexes involving this compound?

  • Methodology :

  • NMR titration : Measure chemical shift perturbations (e.g., 1H^1H-NMR in CDCl₃) when titrating with electron-rich aromatics (e.g., pyrene). Use Benesi-Hildebrand analysis to determine binding constants.
  • Computational modeling : Simulate interaction energies using dispersion-corrected DFT (e.g., ωB97X-D/cc-pVDZ) to validate experimental observations .

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